Akton
Overview
Description
Synthesis Analysis
The synthesis of compounds related to AKRs is discussed in the context of asymmetric catalytic synthesis of enantiopure N-protected 1,2-amino alcohols. The asymmetric aminolytic kinetic resolution (AKR) of racemic terminal epoxides is catalyzed by a (salen)Co(III) complex, which is a practical method for synthesizing both aliphatic and aromatic N-Boc- or N-Cbz-protected 1,2-amino alcohols with high enantiomeric excess . Additionally, the total synthesis of AK-toxins, which are host-specific toxins, has been achieved with a practical yield starting from a key intermediate, highlighting the importance of stereochemistry in the synthesis process .
Molecular Structure Analysis
The molecular structure of AKRs is characterized by a conserved (α/β)8-barrel motif, large loops that govern substrate specificity, and a conserved cofactor binding domain . The crystal structure of AknH, a polyketide cyclase, reveals its role in catalyzing the closure of carbon rings in aclacinomycin biosynthesis, and the structure-function relationship that determines product stereoselectivity . The plant AKRs also have conserved key catalytic residues and are involved in a variety of metabolic processes .
Chemical Reactions Analysis
AKRs are involved in the reduction of a wide range of carbonyl substrates, including sugar aldehydes, keto-steroids, and lipid peroxidation by-products. Some AKRs, like AKR1D enzymes, catalyze the reduction of steroid double bonds, while others are involved in the oxidation of carcinogens . The anaerobic strain AK-01 activates alkanes via addition of carbon to fumarate, a reaction catalyzed by enzymes encoded by the assA1 and assA2 genes .
Physical and Chemical Properties Analysis
AKRs typically have a molecular weight of around 37kDa and display an ordered bi bi kinetic mechanism with cofactor NAD(P)H binding first and leaving last . The physical and chemical properties of the compounds synthesized by AKRs, such as AK-toxins, are determined by their specific stereochemistry and conjugated triene systems . The carbonatotellurites AKTeO2(CO3) (A = Li, Na) feature a zero-dimensional [Te2C2O10]4- cluster and exhibit a wide band gap, which is significant for their optical properties .
Scientific Research Applications
Communications and Knowledge Exchange in Science
- The AKSON Communications Laboratory award serves as a platform for scientific communicators, fostering discussions and the exchange of experiences. It plays a significant role in the formation of the professional community of communicators in Russia, highlighting the importance of communication methods in scientific fields (Sidorova, 2022).
Technological Research and Economic Success
- Research on technological paradigms and trajectories reveals similarities between technological research and basic scientific paradigms. This research emphasizes the importance of innovative activities in determining a firm's performance and the significance of technological progress (Dosi, 1982).
Knowledge-Based Technologies in Business
- The AKTB (Applications of Knowledge-Based Technologies in Business) workshop emphasizes the role of research expertise and advanced knowledge in modeling innovative solutions for enterprise systems and processes, indicating a significant intersection between business and scientific research (Sakalauskas & Kriksciuniene, 2010).
Collaborative Environments for Scientific Simulation
- Akuna, a user environment built on the Velo software platform, demonstrates the benefits of collaboration in scientific simulation, especially in subsurface modeling. This environment supports collaboration among scientists in different locations, emphasizing the importance of collaborative research environments (Freedman et al., 2015).
Integrating Traditional and Scientific Knowledge
- Collaborative environmental fieldwork, as seen in projects like the Bidarki Project and Siku-Inuit-Hila Project, showcases the integration of academic research with local knowledge. This approach enhances both research outcomes and interactions between researchers and local communities (Huntington et al., 2011).
Citizen Science in Knowledge and Outreach
- The American Kestrel Partnership, a citizen science program, demonstrates the importance of outreach in engaging participants in scientific research. This case study shows the relationship between communication strategies and the program's success in citizen science research (Schulwitz et al., 2021).
Knowledge Graph Mining from Academic Literatures
- AKMiner, a system for mining knowledge from academic articles in specific domains, illustrates the application of automated systems in synthesizing and presenting academic knowledge efficiently, highlighting the intersection of technology and academic research (Huang & Wan, 2013).
Safety And Hazards
Future Directions
The future directions for Akton would likely depend on its specific applications. For the Akton company, future directions might involve expanding their range of communication services and growing their international presence . For Akton polymer, future directions might involve finding new applications for this versatile material .
Relevant Papers There are several tools available for finding and analyzing relevant papers. For example, Connected Papers is a tool that helps you quickly identify similar papers with just one “Seed paper” (a relevant paper) . Another tool, iFeatureOmega, can be used to perform feature extraction, analysis, and visualization of biological sequences, structures, and ligands . These tools could potentially be used to find and analyze papers relevant to Akton.
properties
IUPAC Name |
[2-chloro-1-(2,5-dichlorophenyl)ethenoxy]-diethoxy-sulfanylidene-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl3O3PS/c1-3-16-19(20,17-4-2)18-12(8-13)10-7-9(14)5-6-11(10)15/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKIOHMRUZJYQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC(=CCl)C1=C(C=CC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3O3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5034775 | |
Record name | Akton | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5034775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphorothioic acid, O-(2-chloro-1-(2,5-dichlorophenyl)ethenyl) O,O-diethyl ester | |
CAS RN |
1757-18-2 | |
Record name | Akton | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1757-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Akton | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5034775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1757-18-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AKTON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BRD860889 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.